molecular formula C8H4BrF3O2 B170154 2-bromo-6-(trifluoromethyl)benzoic Acid CAS No. 177420-64-3

2-bromo-6-(trifluoromethyl)benzoic Acid

Cat. No. B170154
M. Wt: 269.01 g/mol
InChI Key: AZERNJLIPMDNFQ-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)benzoic acid is a chemical compound with the molecular weight of 269.02 . It is used in various applications including as an organic intermediate in synthesis .


Synthesis Analysis

The synthesis of 2-bromo-6-(trifluoromethyl)benzoic acid involves several steps. One method involves the use of oxalyl dichloride and N,N-dimethyl-formamide in tetrahydrofuran at 21°C for 0.5 hours .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-(trifluoromethyl)benzoic acid. The InChI code is 1S/C8H4BrF3O2/c9-5-3-1-2-4 (8 (10,11)12)6 (5)7 (13)14/h1-3H, (H,13,14) and the InChI key is AZERNJLIPMDNFQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-6-(trifluoromethyl)benzoic acid include a molecular weight of 269.02 and a storage temperature of room temperature . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Radiochemistry

2-Bromo-6-(trifluoromethyl)benzoic acid is utilized in the synthesis of complex molecules. For instance, it serves as a precursor in the radiosynthesis of 2-radioiodophloretinic acid, a potential glucose transporter (GLUT) tracer. This process involves a Cu(I)-assisted nucleophilic exchange reaction in an acidic reducing medium, highlighting the compound's utility in radiochemical synthesis (Mertens, Boumon, & Steegmans, 2001).

Organometallic Chemistry

In the field of organometallic chemistry, 2-bromo-6-(trifluoromethyl)benzoic acid plays a key role. It's involved in reactions like lithiation and metalation, demonstrating its significance in the development of novel organometallic compounds and the exploration of their structural opportunities. Such reactions are crucial for understanding the behavior of organometallic compounds and their potential applications in various fields (Schlosser, Castagnetti, 2001).

Crystallography and Solid-State Chemistry

This compound is also valuable in crystallography and solid-state chemistry. Studies on similar bromo-substituted benzoic acid linkers have provided insights into the assembly of complex structures in the solid state, contributing to a better understanding of supramolecular interactions and the influence of various substituents on molecular architecture (Carter & Cahill, 2015).

Pharmaceutical Synthesis

Additionally, it is used in the synthesis of bioactive compounds. For instance, its derivatives have been incorporated into the structures of SGLT2 inhibitors, which are significant in diabetes therapy. This demonstrates the compound's role in the development of new pharmaceuticals and its importance in industrial-scale chemical processes (Zhang et al., 2022).

Chemical Reactivity and Analysis

Furthermore, research involving this compound aids in the understanding of chemical reactivity and the development of analytical methods. Studies have focused on the synthesis and characterization of derivatives, contributing to knowledge about their reactivity, molecular properties, and potential applications in areas like sensing and diagnostics (Yadav et al., 2022).

Safety And Hazards

The safety information for 2-bromo-6-(trifluoromethyl)benzoic acid includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZERNJLIPMDNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406157
Record name 2-bromo-6-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6-(trifluoromethyl)benzoic Acid

CAS RN

177420-64-3
Record name 2-bromo-6-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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